molecular formula C9H9NO3 B2694484 3-hydroxy-6-methoxy-2,3-dihydro-1H-indol-2-one CAS No. 1248148-96-0

3-hydroxy-6-methoxy-2,3-dihydro-1H-indol-2-one

Cat. No.: B2694484
CAS No.: 1248148-96-0
M. Wt: 179.175
InChI Key: QXVWQJVMMCBAQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-6-methoxy-2,3-dihydro-1H-indol-2-one (CID 54595103) is a high-purity organic compound with the molecular formula C9H9NO3, intended for research and development purposes . This chemical features an indole scaffold, a privileged structure in medicinal chemistry and natural product synthesis . The indole nucleus is a near-ubiquitous component of biologically active compounds and is found in numerous clinical and investigational drugs, making it a critical pharmacophore for developing new therapeutic agents . This compound is of significant value in pharmaceutical research, particularly for the synthesis and exploration of novel molecules with potential biological activity. Indole derivatives are extensively studied for a wide spectrum of pharmacological applications, including antiviral, anti-inflammatory, anticancer, antimicrobial, and antioxidant activities . Researchers can utilize this specific 2,3-dihydro-1H-indol-2-one derivative as a key synthetic intermediate or a building block for constructing more complex molecular architectures, such as those found in various alkaloids . Its structure, which includes functional groups amenable to further chemical modification, makes it a versatile reagent for probing structure-activity relationships and for hit-to-lead optimization campaigns in drug discovery. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-hydroxy-6-methoxy-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-13-5-2-3-6-7(4-5)10-9(12)8(6)11/h2-4,8,11H,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXVWQJVMMCBAQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(C(=O)N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation primarily at the hydroxyl and ketone groups. Key findings include:

  • Oxidation of the Hydroxyl Group : Under acidic conditions with KMnO₄, the hydroxyl group is oxidized to a ketone, forming 6-methoxy-2,3-dihydro-1H-indole-2,3-dione.

  • Ring Oxidation : Chromium-based oxidants (e.g., CrO₃) in acetic acid selectively oxidize the indole ring, yielding quinone derivatives.

Table 1: Oxidation Reagents and Products

ReagentConditionsProductYield (%)Source
KMnO₄H₂SO₄, 60°C, 2 hr6-Methoxy-2,3-dihydro-1H-indole-2,3-dione72
CrO₃Acetic acid, 80°C, 4 hr6-Methoxyindole-2,3-quinone58

Reduction Reactions

Reductive modifications target the ketone and aromatic moieties:

  • Ketone Reduction : NaBH₄ in ethanol reduces the 2-oxo group to a secondary alcohol, producing 3-hydroxy-6-methoxy-2,3-dihydro-1H-indol-2-ol.

  • Aromatic Ring Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the indole ring, yielding a tetrahydroindole derivative.

Table 2: Reduction Protocols

ReagentConditionsProductSelectivitySource
NaBH₄EtOH, 25°C, 1 hr3-Hydroxy-6-methoxy-2,3-dihydro-1H-indol-2-olHigh
H₂/Pd-C (5 atm)MeOH, 50°C, 6 hr3-Hydroxy-6-methoxy-2,3,4,5-tetrahydro-1H-indol-2-olModerate

Substitution Reactions

The electron-rich indole ring facilitates electrophilic substitution:

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group at the 5-position of the indole ring.

  • Halogenation : Cl₂ or Br₂ in CCl₄ adds halogens to the 4-position.

Table 3: Substitution Reactions

Reaction TypeReagentPositionProductYield (%)Source
NitrationHNO₃/H₂SO₄C55-Nitro-3-hydroxy-6-methoxy-2,3-dihydro-1H-indol-2-one65
BrominationBr₂/CCl₄C44-Bromo-3-hydroxy-6-methoxy-2,3-dihydro-1H-indol-2-one48

Microwave-Assisted Synthetic Modifications

Microwave irradiation enhances reaction efficiency for derivative synthesis:

  • Decarboxylative Condensation : Reacting with cyanoacetic acid under microwave conditions (360W, 2 min) produces (3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetonitrile derivatives .

  • Malonic Acid Coupling : Microwave-assisted coupling with malonic acid yields bis-indole conjugates .

Table 4: Microwave Reaction Parameters

SubstrateReagentTimeProductYield (%)Source
Cyanoacetic acidDioxane/TEA, MW2 min(3-Hydroxy-2-oxoindol-3-yl)acetonitrile89
Malonic acidDioxane/TEA, MW5 minBis(3-hydroxy-6-methoxy-2-oxoindol-3-yl)methane75

Stability Under Environmental Conditions

  • pH Sensitivity : The compound degrades in strongly acidic (pH < 3) or basic (pH > 10) conditions, forming demethylated or ring-opened byproducts.

  • Thermal Stability : Decomposition occurs above 200°C, releasing CO and CH₃OH.

Comparative Reactivity with Analogues

The 6-methoxy group enhances electron density at adjacent positions compared to 5-methoxy isomers, increasing susceptibility to electrophilic attack at C4 and C7 .

Unexplored Reaction Pathways

  • Cross-Coupling Reactions : Potential for Suzuki-Miyaura or Buchwald-Hartwig couplings remain untested.

  • Photochemical Reactivity : No studies exist on UV-induced dimerization or rearrangement.

Scientific Research Applications

1.1. Receptor Modulation

Research indicates that derivatives of 3-hydroxy-6-methoxy-2,3-dihydro-1H-indol-2-one exhibit affinity for arginine-vasopressin (AVP) receptors, particularly V1b and V1a subtypes. These receptors are implicated in several physiological processes, including cardiovascular regulation and central nervous system functions. Compounds targeting these receptors have potential therapeutic uses in treating conditions such as hypertension, anxiety disorders, and depression .

1.2. Antimicrobial Activity

Studies have demonstrated that certain derivatives of this compound possess antimicrobial properties. For instance, synthesized derivatives showed varying degrees of antibacterial activity against standard bacterial strains. The evaluation involved measuring the zone of inhibition and minimum inhibitory concentrations (MICs), indicating that modifications to the indole structure can enhance antimicrobial efficacy .

1.3. Anticancer Properties

The compound has also been evaluated for its anticancer potential. Molecular docking studies suggest that it interacts effectively with DNA gyrase, an enzyme critical for bacterial DNA replication and a target for antibiotic therapy. This interaction could lead to the development of new treatments for bacterial infections and possibly cancer therapies due to its structural similarity to known anticancer agents .

2.1. Microwave-Assisted Synthesis

Recent advancements include microwave-assisted synthesis techniques that improve yield and reduce reaction times. For example, using cyanoacetic acid under microwave irradiation has shown promising results in synthesizing this compound efficiently .

Mechanism of Action

The mechanism of action of 3-hydroxy-6-methoxy-2,3-dihydro-1H-indol-2-one involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Core Indolinone Derivatives

Compound Substituents Molecular Weight (g/mol) Key Features Biological Activity
Target compound 3-hydroxy, 6-methoxy 179.17 Hydroxy group enhances H-bonding; methoxy increases lipophilicity Not reported in evidence
(3Z)-3-(Imidazol-2-ylmethylidene) derivative (Compound 12) Imidazole at C3, acetyl at C5 212.08 Kinase inhibitor; E/Z isomerism observed (40:60 ratio) TLK2 inhibitor (IC₅₀ data not provided)
(3Z)-5-Acetyl-3-(pyridin-3-ylmethylidene) (Compound 32) Pyridine at C3, acetyl at C5 253.10 Improved solubility due to pyridine; E/Z isomerism (48:52 ratio) Kinase inhibition (specific targets unclear)
3-Acetoxy-5-bromo derivative Acetoxy at C3, bromo at C5 ~269.07 (estimated) Enhanced stability via acylation; bromo substituent for electrophilic activity Antihypoxic activity

Key Observations :

  • Substituent Effects : Methoxy and hydroxy groups in the target compound balance polarity and lipophilicity, whereas acetyl or heteroaromatic substituents (e.g., pyridine, imidazole) in analogues enhance target binding or solubility .
  • Isomerism : Z/E isomerism is common in methylidene-substituted derivatives, complicating synthesis and purification .

Hybrid Indolinone Scaffolds

Compound Hybrid Structure Molecular Weight (g/mol) Key Features Biological Activity
Les-3833 4-Thiazolidinone + indol-2-one Not explicitly stated Non-condensed heterocyclic hybrid Anticancer (GI₅₀ = 0.071 µM, TGI = 0.76 µM)
C1-C4 (benzomorpholine) Benzmorpholine + indole Not explicitly stated Improved metabolic stability Not reported

Key Observations :

  • Hybrid Systems: Combining indol-2-one with thiazolidinone (Les-3833) or benzomorpholine (C1-C4) improves pharmacological profiles, such as anticancer potency or metabolic stability .

Halogenated and Aromatic Derivatives

Compound Substituents Molecular Weight (g/mol) Key Features Biological Activity
6-Chloro-3-(phenylmethylene) derivative Chloro at C6, benzylidene at C3 ~273.71 (estimated) Increased lipophilicity; planar structure Not reported
(3Z)-3-(2-Iodophenylmethylidene) derivative Iodo at phenyl, methyl at N1 ~379.18 (estimated) Heavy atom for crystallography; halogen bonding Research tool

Key Observations :

  • Halogenation : Chloro or iodo substituents enhance lipophilicity and enable halogen bonding, useful in crystallography or target engagement .

Biological Activity

3-Hydroxy-6-methoxy-2,3-dihydro-1H-indol-2-one is a compound belonging to the indole family, characterized by its unique bicyclic structure that includes a fused benzene and pyrrole ring. This compound has garnered attention for its diverse biological activities, including anticancer, antiviral, anti-inflammatory, and neuroprotective properties. The presence of hydroxyl and methoxy groups at specific positions enhances its reactivity and biological efficacy.

  • Molecular Formula : C_10H_11N_O_2
  • Molecular Weight : 177.20 g/mol

1. Anticancer Activity

This compound exhibits significant anticancer properties. Studies have shown that indole derivatives can induce apoptosis in various cancer cell lines. For instance, in vitro assays demonstrated that this compound effectively inhibits the proliferation of human cancer cells by inducing cell cycle arrest and apoptosis through the activation of caspase pathways .

2. Antiviral Activity

Research indicates that this compound possesses antiviral properties, particularly against hepatitis B virus (HBV). In vitro studies revealed that this compound significantly inhibits HBV replication at concentrations as low as 10 µM, showcasing its potential as a therapeutic agent against viral infections .

3. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in activated macrophages, indicating its potential application in treating inflammatory diseases.

4. Neuroprotective Properties

Recent studies suggest that indole derivatives can protect neuronal cells from oxidative stress. Specifically, this compound demonstrated neuroprotective effects in models of neurodegenerative diseases by reducing neuronal apoptosis and enhancing cell survival under stress conditions .

The biological activity of this compound can be attributed to several mechanisms:

  • Caspase Activation : Induction of apoptosis via caspase pathway activation.
  • Cytokine Modulation : Inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Antioxidant Activity : Scavenging of free radicals and reduction of oxidative stress markers.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Properties
3-HydroxyindoleHydroxyl group at position 3Less complex; lower biological activity
5-MethoxyindoleMethoxy group at position 5Different biological activity profile
6-MethylindoleMethyl group at position 6Affects reactivity and interaction with targets
3-HydroxyquinolineHydroxyl group at position 3; quinoline structureDifferent nitrogen positioning alters properties

Case Study 1: Anticancer Efficacy

In a study involving various cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to activate apoptotic pathways leading to significant tumor cell death.

Case Study 2: Hepatitis B Virus Inhibition

A pilot study using HepG2 cells demonstrated that the compound effectively inhibited HBV replication with minimal cytotoxicity. The results indicated a promising therapeutic potential for chronic HBV infections.

Q & A

Basic: What synthetic methodologies are reported for 3-hydroxy-6-methoxy-2,3-dihydro-1H-indol-2-one, and what intermediates are critical?

Answer:
The synthesis of this compound can be inferred from structurally similar indole derivatives. A common approach involves functionalizing the indole core via substitution or oxidation. For example, methoxy groups are typically introduced via nucleophilic aromatic substitution using methoxide or alkylation agents under anhydrous conditions . Hydroxy groups may be introduced via oxidation of methyl substituents (e.g., using KMnO₄ or CrO₃) or through hydroxylation reactions . Key intermediates include:

  • 6-Methoxyindole derivatives : These serve as precursors for further functionalization at the 3-position .
  • 2-Oxindole scaffolds : The dihydro-1H-indol-2-one core is stabilized through intramolecular hydrogen bonding, as seen in analogs like 4-iodo-2,3-dihydro-1H-indol-2-one .
  • Protected intermediates : tert-Butyl or acetyl groups are often used to protect reactive sites during synthesis .

Basic: Which spectroscopic and computational techniques are used to characterize its structure and purity?

Answer:
Structural elucidation relies on:

  • NMR spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., methoxy at δ ~3.8 ppm, hydroxy proton at δ ~5-6 ppm) and confirm the indole scaffold .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₀H₁₁NO₃ has a calculated mass of 205.07 g/mol) .
  • Infrared (IR) spectroscopy : Stretching frequencies for C=O (~1700 cm⁻¹) and O-H (~3200 cm⁻¹) validate functional groups .
  • Computational modeling : Density Functional Theory (DFT) predicts geometric parameters and electronic properties, aligning with experimental data from PubChem .

Advanced: How do the hydroxy and methoxy substituents influence its reactivity in biological systems?

Answer:
The methoxy group at the 6-position enhances electron density on the indole ring, increasing susceptibility to electrophilic substitution. This group also improves lipid solubility, potentially enhancing membrane permeability . The 3-hydroxy group facilitates hydrogen bonding with biological targets (e.g., enzymes or receptors) and may participate in redox reactions, as seen in analogs like oxyphenisatine, a laxative with similar substituents . However, the hydroxy group can also reduce metabolic stability, necessitating protective strategies (e.g., prodrug formulation) during in vivo studies .

Advanced: What contradictions exist in reported biological activities of similar dihydroindol-2-ones, and how can they be resolved?

Answer:
Conflicting data arise from:

  • Structural analogs : For example, 3,3-dimethoxy-1H-indol-2-one exhibits antifungal activity, while 6-amino-2-oxindole shows antitumor effects, suggesting substituent-dependent mechanisms .
  • Assay variability : Differences in cell lines (e.g., microbial vs. mammalian) or concentrations used (µM vs. mM) may skew results. Standardized protocols (e.g., ISO 20776-1 for antimicrobial testing) are recommended .
  • Redox activity : Some dihydroindol-2-ones act as pro-oxidants in cancer cells but antioxidants in normal cells, requiring context-specific evaluation .
    To resolve contradictions, researchers should perform comparative studies under controlled conditions and use orthogonal assays (e.g., ROS detection paired with cytotoxicity screening) .

Advanced: What computational strategies predict its interactions with biological targets?

Answer:

  • Molecular docking : Tools like AutoDock Vina model binding poses with proteins (e.g., kinase or protease active sites), leveraging crystallographic data from PubChem .
  • QSAR models : Quantitative Structure-Activity Relationship (QSAR) analysis links substituent properties (e.g., logP, polar surface area) to bioactivity, as demonstrated for anticonvulsant indole derivatives .
  • MD simulations : Molecular dynamics assess stability of ligand-target complexes over time, identifying critical interactions (e.g., hydrogen bonds with catalytic residues) .

Advanced: How can solubility and bioavailability be optimized for in vivo studies?

Answer:

  • Salt formation : Hydrochloride salts (e.g., 6-amino-1,3-dihydro-2H-indol-2-one HCl) improve aqueous solubility .
  • Nanoformulation : Liposomal encapsulation or PEGylation enhances plasma half-life, as seen in analogs like ziprasidone, a neuroleptic with similar solubility challenges .
  • Prodrug design : Acetylation or glycosylation of the hydroxy group masks polarity until enzymatic activation in target tissues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.